2-(3-Oxobutan-2-yl)isoindole-1,3-dione
Description
“2-(3-Oxobutan-2-yl)isoindole-1,3-dione” is a chemical compound with the molecular formula C12H11NO3 . It is also known by other names such as “2-(3-oxobutyl)isoindoline-1,3-dione” and "2-(3-oxobutyl)-1H-isoindole-1,3(2H)-dione" . The average mass of this compound is 217.221 Da .
Synthesis Analysis
The synthesis of isoindole-1,3-dione derivatives, including “this compound”, is usually achieved by the condensation of a phthalic anhydride with primary amines . A recent advancement in the synthesis of these compounds involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This transformation involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis
The molecular structure of “this compound” consists of an isoindoline nucleus with carbonyl groups at positions 1 and 3 . The compound also contains a 3-oxobutyl group attached to the isoindoline nucleus .Chemical Reactions Analysis
Isoindole-1,3-dione derivatives, including “this compound”, are known for their diverse chemical reactivity . They can undergo various reactions such as intramolecular cyclization and intermolecular coupling oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular formula of C12H11NO3 and an average mass of 217.221 Da .Future Directions
The future directions for “2-(3-Oxobutan-2-yl)isoindole-1,3-dione” and similar compounds involve the development of a selective, high-yield reaction to convert isoindole-1,3-dione into fused highly substituted isoindole-1,3-dione derivatives . These compounds have potential for use in chemical production and clinical medicine due to their complex and variable structures .
properties
IUPAC Name |
2-(3-oxobutan-2-yl)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7(8(2)14)13-11(15)9-5-3-4-6-10(9)12(13)16/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPDEEQLUDNJPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)N1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512751 | |
Record name | 2-(3-Oxobutan-2-yl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2028-33-3 | |
Record name | 2-(3-Oxobutan-2-yl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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